molecular formula C14H11FO2 B311028 3-methylphenyl 3-fluorobenzoate

3-methylphenyl 3-fluorobenzoate

Cat. No.: B311028
M. Wt: 230.23 g/mol
InChI Key: UIXLXXNLGFASHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylphenyl 3-fluorobenzoate (CAS RN 723756-48-7) is a high-purity chemical compound offered for research and development applications. It is characterized as a yellow to pale yellow or colorless liquid (oil) with a predicted density of 1.190 g/cm³ at 20°C and a predicted boiling point of 378.0°C at 760 Torr . This product is intended for use as a key building block in sophisticated organic synthesis. Fluorinated aromatic compounds, such as this benzoate ester, are highly valued in material science and chemical research for their role as intermediates in the development of novel compounds . The incorporation of fluorine atoms and specific aromatic groups into molecular structures is a common strategy to fine-tune the properties of target molecules, potentially leading to enhanced stability and reactivity . Researchers may utilize this compound in the exploration and creation of new materials, including liquid crystals, or as a model compound in methodological studies . It is supplied as a liquid and should be stored sealed in a dry environment at room temperature (20-22°C) . This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(3-methylphenyl) 3-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c1-10-4-2-7-13(8-10)17-14(16)11-5-3-6-12(15)9-11/h2-9H,1H3

InChI Key

UIXLXXNLGFASHO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Reaction Protocol

The most widely documented method involves converting 3-fluorobenzoic acid to its acid chloride, followed by coupling with m-cresol:

  • Synthesis of 3-Fluorobenzoyl Chloride :

    • Reagents : 3-Fluorobenzoic acid, thionyl chloride (SOCl2_2), catalytic DMF.

    • Conditions : Reflux at 70–80°C for 2–4 hours under anhydrous conditions.

    • Workup : Excess SOCl2_2 is removed via rotary evaporation.

  • Esterification with m-Cresol :

    • Reagents : 3-Fluorobenzoyl chloride, m-cresol, base (pyridine or triethylamine).

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Conditions : Stirring at 0–25°C for 4–12 hours.

    • Workup : Washing with dilute HCl, NaHCO3_3, and brine; drying over MgSO4_4; purification via column chromatography (hexane/EtOAc).

Yield : 70–85%.

Key Advantages

  • High selectivity and minimal side reactions.

  • Scalable for industrial production.

Direct Coupling Using Carbodiimide Reagents

Steglich Esterification

This method avoids isolated acid chloride synthesis:

  • Reagents : 3-Fluorobenzoic acid, m-cresol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent : Anhydrous DCM or THF.

  • Conditions : Stirring at 25°C for 12–24 hours.

  • Workup : Filtration to remove dicyclohexylurea byproduct; purification via recrystallization (ethanol/water).

Yield : 60–75%.

Limitations

  • Requires stoichiometric DCC, increasing cost.

  • Sensitive to moisture, necessitating strict anhydrous conditions.

Microwave-Assisted Synthesis

Accelerated Esterification

Recent advancements employ microwave irradiation to reduce reaction time:

  • Reagents : 3-Fluorobenzoic acid, m-cresol, H2_2SO4_4 (catalyst).

  • Conditions : Microwave heating at 100°C for 15–30 minutes.

  • Workup : Neutralization with NaOH; extraction with EtOAc.

Yield : 65–70%.

Industrial Considerations

  • Energy-efficient but limited to small-scale synthesis due to equipment constraints.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Acid Chloride-MediatedSOCl2_2, pyridineReflux, 2–4 hours70–85%High
Steglich EsterificationDCC, DMAP25°C, 12–24 hours60–75%Moderate
Microwave-AssistedH2_2SO4_4100°C, 15–30 minutes65–70%Low

Critical Parameters for Optimization

Solvent Selection

  • Polar aprotic solvents (THF, DCM) enhance reactivity in acid chloride coupling.

  • Non-polar solvents (toluene) reduce side reactions in carbodiimide methods.

Catalytic Efficiency

  • DMAP accelerates acylation in Steglich esterification, improving yields by 15–20%.

  • Excess SOCl2_2 ensures complete conversion of 3-fluorobenzoic acid to its acid chloride.

Industrial-Scale Production Insights

Case Study: Patent US5468897A

  • Process : Batch-wise acid chloride synthesis followed by continuous esterification.

  • Throughput : 50–100 kg/day with >99% purity after recrystallization.

  • Cost Drivers : SOCl2_2 recycling and solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 3-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-Fluorobenzoic acid.

    Reduction: 3-Fluorobenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-methylphenyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-fluorobenzoic acid and 3-methylphenol, which can then participate in various biochemical processes. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Key Observations :

  • The methyl and ethyl esters exhibit lower molecular weights and boiling points compared to 3-methylphenyl derivatives due to smaller ester groups.
  • Trifluoromethyl substitution increases molecular weight and density significantly .

Chemical Reactivity

  • Hydrolysis : Methyl and ethyl 3-fluorobenzoates undergo base-catalyzed ester hydrolysis to yield 3-fluorobenzoic acid. Bulkier esters (e.g., 3-methylphenyl) may exhibit slower hydrolysis due to steric hindrance .
  • Electrophilic Substitution : The meta-fluorine directs further substitution to the para position in electrophilic reactions, a pattern consistent across fluorobenzoates .
  • Thermal Stability: Fluorinated esters generally exhibit higher thermal stability compared to non-fluorinated analogs, as seen in methyl 3-fluorobenzoate’s stability at room temperature .

Research Findings

  • Spectroscopic Differentiation : 19F NMR is effective in distinguishing structurally similar fluorobenzoates. For example, 3-fluorobenzoate exhibits distinct shifts compared to 2-chloro-5-fluorobenzoate .
  • Biodegradation : Microbial degradation of 3-fluorobenzoate produces 3-fluorocatechol, suggesting similar pathways for 3-methylphenyl derivatives .

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